PDdB-Pfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H14F5NO2S2 |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

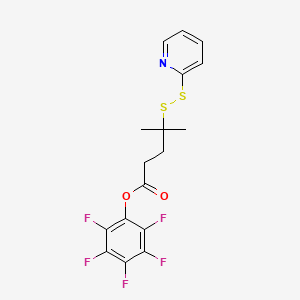

(2,3,4,5,6-pentafluorophenyl) 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate |

InChI |

InChI=1S/C17H14F5NO2S2/c1-17(2,27-26-9-5-3-4-8-23-9)7-6-10(24)25-16-14(21)12(19)11(18)13(20)15(16)22/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

AYVZOOXFTJNGJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

The PDdB-Pfp Linker: A Technical Guide to its Structure and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The PDdB-Pfp linker is a critical component in the development of advanced antibody-drug conjugates (ADCs), offering a cleavable linkage strategy for the targeted delivery of cytotoxic payloads. This technical guide provides a comprehensive overview of the this compound linker's structure, its mechanism of action, and detailed experimental protocols for its application, with a focus on its use in ADCs targeting the transmembrane 4 L6 family member 1 (TM4SF1).

Core Structure and Chemical Properties

The this compound linker, chemically known as Perfluorophenyl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate, is a heterobifunctional crosslinker. Its structure is characterized by two key functional moieties: a pentafluorophenyl (Pfp) ester and a pyridyl disulfide.

The Pfp ester serves as a highly reactive group for conjugation to primary and secondary amines, such as the lysine residues on the surface of monoclonal antibodies. Pfp esters are known for their increased stability against hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions.

The pyridyl disulfide group within the "PDdB" (pyridyl disulfide butyrate) portion of the linker provides a cleavable linkage. This disulfide bond is stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is present in significantly higher concentrations inside cells compared to the extracellular environment. This differential stability is the cornerstone of the linker's targeted drug release mechanism.

Table 1: Chemical Properties of this compound Linker

| Property | Value |

| CAS Number | 2101206-44-2 |

| Molecular Formula | C₁₇H₁₄F₅NO₂S₂ |

| Molecular Weight | 423.4 g/mol |

| SMILES | CC(SSC1=NC=CC=C1)(C)CCC(OC2=C(F)C(F)=C(F)C(F)=C2F)=O |

Mechanism of Action in Antibody-Drug Conjugates

The this compound linker is integral to the function of ADCs designed for targeted cancer therapy. The following diagram illustrates the logical workflow of an ADC employing this linker, from systemic circulation to payload release within a target cancer cell.

In-Depth Technical Guide to the PDdB-Pfp Linker: Principle of Disulfide Reduction for Controlled Drug Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PDdB-Pfp linker, a crucial tool in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). We will delve into the core principle of its disulfide reduction-triggered drug release mechanism, its chemical structure, and the methodologies for its application.

Introduction to the this compound Linker

The this compound linker is a cleavable linker system designed for the controlled release of therapeutic payloads. Its architecture is based on a disulfide bond, which acts as a trigger for cleavage in the reductive intracellular environment, and a pentafluorophenyl (Pfp) ester, which serves as a reactive group for conjugation to a targeting moiety, typically a monoclonal antibody. The "PDdB" portion of the name refers to the 3-(pyridin-2-yldisulfanyl)propanoic acid backbone, which is central to the linker's self-immolative properties following disulfide bond cleavage.

The strategic design of the this compound linker addresses a fundamental challenge in drug delivery: achieving potent cytotoxicity at the target site while minimizing systemic toxicity. This is accomplished by ensuring the stability of the drug conjugate in the bloodstream and facilitating rapid drug release only after internalization into the target cell.

Core Principle: Disulfide Reduction and Self-Immolation

The primary mechanism of action of the this compound linker relies on the significant difference in the reductive potential between the extracellular and intracellular environments.

Key Principles:

-

Extracellular Stability: In the bloodstream, the concentration of reducing agents like glutathione (GSH) is low, maintaining the integrity of the disulfide bond and keeping the cytotoxic payload securely attached to the antibody.[1]

-

Intracellular Cleavage: Upon internalization of the ADC into a target cell, it is exposed to a much higher concentration of glutathione (1-10 mM).[2] This high concentration of GSH efficiently reduces the disulfide bond of the linker, initiating the drug release cascade.[3]

-

Self-Immolation: The cleavage of the disulfide bond is the triggering event for a self-immolative cascade. This process involves an intramolecular cyclization of the newly formed thiol, leading to the release of the unmodified active drug.[4][5] Self-immolative linkers are designed to spontaneously decompose into small, non-toxic fragments after the cleavage of a specific bond, ensuring a clean and efficient release of the payload.

The following diagram illustrates the logical workflow of the this compound linker's mechanism of action:

Chemical Structure and Components

The this compound linker is composed of three key functional components:

-

Pyridyl Disulfide Group: This group provides the cleavable disulfide bond. The pyridyl leaving group makes the disulfide bond highly reactive towards thiols, facilitating efficient cleavage by intracellular glutathione.

-

Propanoic Acid Backbone: After disulfide reduction, the resulting 3-mercaptopropanoic acid moiety is primed for intramolecular cyclization, which is the driving force for the self-immolative release of the drug.

-

Pentafluorophenyl (Pfp) Ester: This activated ester is used for conjugation to primary or secondary amines, such as the lysine residues on an antibody. Pfp esters are known for their high reactivity and increased stability towards hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.

The chemical structure of the this compound linker is presented below:

Signaling Pathway of Drug Release

The release of the active drug from an ADC utilizing the this compound linker is a multi-step process that begins with the binding of the ADC to its target antigen on the cell surface and culminates in the intracellular release of the payload.

Quantitative Data

While specific quantitative data for the this compound linker is not extensively available in the public domain, the performance of ADCs with disulfide-based linkers can be characterized by several key parameters. The following table summarizes typical quantitative data that should be determined during the development of an ADC with a this compound linker.

| Parameter | Typical Method of Measurement | Desired Outcome | Reference |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Homogeneous DAR, typically 2 or 4 | |

| In Vitro Plasma Stability | LC-MS analysis of ADC incubated in plasma over time | >95% intact ADC after 7 days | |

| Intracellular Drug Release Rate | LC-MS or fluorescence-based assays on cell lysates | Rapid release within hours of internalization | |

| In Vitro Cytotoxicity (IC50) | Cell viability assays (e.g., MTS, CellTiter-Glo) | Potent cytotoxicity in antigen-positive cells, reduced in antigen-negative cells | |

| In Vivo Efficacy | Xenograft tumor models in mice | Significant tumor growth inhibition or regression | |

| Pharmacokinetics (PK) | ELISA or LC-MS to measure ADC and total antibody levels in plasma | Long ADC half-life, minimal premature drug release |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the this compound linker.

Synthesis of this compound Linker

Objective: To synthesize the pentafluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate (this compound) linker.

Materials:

-

3-(pyridin-2-yldisulfanyl)propanoic acid

-

Pentafluorophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Magnesium sulfate or Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 3-(pyridin-2-yldisulfanyl)propanoic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.2 equivalents) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, if using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound linker.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of this compound Linker to a Monoclonal Antibody

Objective: To conjugate the this compound linker to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation buffer (e.g., borate or phosphate buffer, pH 8.0-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation: Exchange the buffer of the mAb solution to the conjugation buffer using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add the desired molar excess of the this compound linker stock solution to the mAb solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours. The optimal reaction time and temperature should be determined empirically for each specific mAb.

-

Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to react with any unreacted linker. Incubate for 30 minutes at room temperature.

-

Purification: Purify the resulting ADC using an SEC column to remove unconjugated linker, quenching agent, and any aggregates.

-

Characterization: Characterize the purified ADC for protein concentration, drug-to-antibody ratio (DAR) using HIC-HPLC and/or mass spectrometry, and aggregation by SEC.

In Vitro Drug Release Assay

Objective: To evaluate the glutathione-mediated drug release from the ADC.

Materials:

-

Purified ADC

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dithiothreitol (DTT) as a positive control

-

LC-MS system for analysis

Procedure:

-

Prepare solutions of the ADC in PBS at a final concentration of 1 mg/mL.

-

Prepare a stock solution of GSH in PBS (e.g., 100 mM).

-

To initiate the release, add GSH to the ADC solution to a final concentration of 10 mM.

-

As a negative control, incubate the ADC in PBS without GSH.

-

As a positive control, incubate the ADC with a strong reducing agent like DTT (e.g., 10 mM).

-

Incubate all samples at 37 °C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction mixture.

-

Analyze the aliquots by LC-MS to quantify the amount of released drug and remaining intact ADC.

-

Plot the percentage of released drug versus time to determine the release kinetics.

Conclusion

The this compound linker represents a sophisticated and effective tool in the design of targeted drug delivery systems. Its mechanism, based on the principle of disulfide reduction in the highly reductive intracellular environment, allows for the stable circulation of potent cytotoxic agents and their selective release within target cells. The self-immolative nature of the linker ensures the liberation of the drug in its fully active form. A thorough understanding of its chemical properties, conjugation chemistry, and release kinetics is paramount for the successful development of novel and effective therapies, particularly in the field of oncology. The experimental protocols provided in this guide offer a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this promising linker technology.

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Linker Technology in TM4SF1-Targeted Cancer Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of targeted cancer therapy focused on Transmembrane 4 L Six Family Member 1 (TM4SF1), a promising cell surface antigen overexpressed in a multitude of solid tumors. A critical component in the development of effective TM4SF1-directed therapies is the strategic use of linker molecules, particularly in the context of Antibody-Drug Conjugates (ADCs). This document will explore the role of such linkers, with a conceptual focus on cleavable linkers like PDdB-Pfp, and provide a comprehensive overview of the preclinical evaluation of TM4SF1-targeted ADCs, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to TM4SF1 as a Therapeutic Target

Transmembrane 4 L Six Family Member 1 (TM4SF1) is a cell-surface glycoprotein that is highly expressed in various epithelial cancers, including but not limited to, pancreatic, ovarian, liver, prostate, colorectal, and breast cancers.[1] Its expression is often correlated with poor prognosis and increased metastasis.[2] TM4SF1 plays a crucial role in several cancer-promoting processes such as cell proliferation, migration, invasion, and angiogenesis.[3][4] Its localization on the cell surface and its involvement in tumor progression make it an attractive target for antibody-based therapies.[3]

The Role of this compound and Cleavable Linkers in TM4SF1-Targeted ADCs

This compound is a commercially available, cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs). Specifically, it is intended for conjugating cytotoxic payloads to antibodies that target the extracellular loop 1 (ECL1) of TM4SF1. While this compound is available for research purposes, to date, there is a lack of publicly available preclinical or clinical data from studies that have specifically utilized this linker in the construction of a TM4SF1-targeting ADC.

The fundamental principle of a cleavable linker in an ADC is to ensure the stable attachment of the cytotoxic payload to the antibody while in circulation, and to facilitate the efficient release of the payload upon internalization of the ADC into the target cancer cell. This targeted release mechanism is designed to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site and minimizing off-target toxicity.

Quantitative Data on a Representative TM4SF1-Targeted ADC

In the absence of specific data for an ADC utilizing the this compound linker, this section presents quantitative data from a well-documented preclinical study on a novel anti-TM4SF1 ADC. This ADC consists of a humanized anti-human TM4SF1 monoclonal antibody (v1.10) conjugated to the auristatin cytotoxic agent LP2 (mc-3377). This data serves as a representative example of the potency and efficacy that can be expected from a TM4SF1-targeted ADC approach.

Table 1: In Vitro Cytotoxicity of a TM4SF1-Targeted ADC (v1.10-LP2) in Human Cancer Cell Lines

| Cell Line | Cancer Type | TM4SF1 mRNA Expression (Normalized Linear Fluorescence Intensity) | IC50 (nmol/L) of v1.10-LP2 |

| NCI-H2122 | Non-Small Cell Lung Cancer | High | < 1 |

| NCI-H460 | Non-Small Cell Lung Cancer | High | < 1 |

| NCI-H1975 | Non-Small Cell Lung Cancer | Moderate | ~10 |

| Calu-3 | Non-Small Cell Lung Cancer | Low | > 100 |

| HPAC | Pancreatic Cancer | High | < 1 |

| BxPC-3 | Pancreatic Cancer | Moderate | ~10 |

| Capan-2 | Pancreatic Cancer | Low | > 100 |

| PC-3 | Prostate Cancer | High | < 1 |

| DU145 | Prostate Cancer | Moderate | ~10 |

| LNCaP | Prostate Cancer | Low | > 100 |

| COLO 205 | Colon Cancer | High | < 1 |

| HT-29 | Colon Cancer | Moderate | ~10 |

| SW620 | Colon Cancer | Low | > 100 |

Data synthesized from a study on a novel anti-TM4SF1 ADC.

Table 2: In Vivo Efficacy of a TM4SF1-Targeted ADC in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (%) | Observations |

| NCI-H2122 | Non-Small Cell Lung Cancer | v1.10-LP2 | 3 mg/kg | >95% | Complete tumor regression |

| HPAC | Pancreatic Cancer | v1.10-LP2 | 3 mg/kg | >95% | Complete tumor regression |

| PC-3 | Prostate Cancer | v1.10-LP2 | 3 mg/kg | >90% | Significant tumor regression |

| COLO 205 | Colon Cancer | v1.10-LP2 | 3 mg/kg | >90% | Significant tumor regression |

Data represents typical outcomes from preclinical studies on TM4SF1-targeted ADCs.

Key Signaling Pathways Involving TM4SF1

TM4SF1 exerts its pro-tumorigenic effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of TM4SF1-targeted therapies.

Caption: Key signaling pathways modulated by TM4SF1 in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of TM4SF1-targeted therapies.

1. Cell Viability and Cytotoxicity Assay (e.g., CCK-8 or MTT Assay)

-

Objective: To determine the effect of a TM4SF1-targeted ADC on the viability and proliferation of cancer cells.

-

Materials:

-

TM4SF1-positive and -negative cancer cell lines

-

Complete culture medium

-

96-well plates

-

TM4SF1-targeted ADC and control antibody/ADC

-

CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the TM4SF1-targeted ADC and control treatments in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted treatments.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.

-

If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Transwell Migration and Invasion Assay

-

Objective: To assess the effect of TM4SF1 targeting on the migratory and invasive potential of cancer cells.

-

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

TM4SF1-targeted therapy (e.g., shRNA, antibody)

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

-

-

Protocol:

-

For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add 5 x 10^4 to 1 x 10^5 cells to the upper chamber of the Transwell insert.

-

If testing a therapeutic agent, pre-treat the cells or include the agent in the upper chamber.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for 12-48 hours at 37°C.

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

3. In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of a TM4SF1-targeted ADC in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

TM4SF1-expressing human cancer cells

-

Matrigel (optional)

-

TM4SF1-targeted ADC and vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (often mixed with Matrigel) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the TM4SF1-targeted ADC (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle control to the control group.

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Experimental Workflow for TM4SF1-ADC Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TM4SF1-targeted ADC.

Caption: A representative preclinical development workflow for a TM4SF1-targeted ADC.

TM4SF1 represents a highly promising target for the development of novel cancer therapeutics. The use of Antibody-Drug Conjugates provides a powerful strategy to selectively deliver potent cytotoxic agents to TM4SF1-expressing tumor cells. While specific data on ADCs utilizing the this compound linker are not yet in the public domain, the broader preclinical evidence for TM4SF1-targeted ADCs is compelling. The continued exploration of different linker technologies, including cleavable linkers like this compound, will be instrumental in optimizing the efficacy and safety of these next-generation cancer therapies. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug developers working in this exciting and rapidly advancing field.

References

- 1. cusabio.com [cusabio.com]

- 2. What are TM4SF1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Role of Transmembrane 4 L Six Family 1 in the Development and Progression of Cancer [frontiersin.org]

- 4. Role of Transmembrane 4 L Six Family 1 in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

PDdB-Pfp: A Reducible Linker for Advanced Antibody-Drug Conjugates

An In-depth Technical Guide on the Core Principles, Application, and Evaluation of a Disulfide-Based Linker System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the various classes of linkers, reducible linkers, which are cleaved in the high-glutathione environment of the cell's interior, offer a robust mechanism for controlled intracellular drug release.

This technical guide focuses on PDdB-Pfp, a cleavable ADC linker featuring a disulfide bond for intracellular reduction and a perfluorophenyl (Pfp) ester for conjugation to amine-containing payloads. This compound is designed for applications in ADC development, particularly for agents targeting cell-surface proteins like the transmembrane 4 L6 family member 1 (TM4SF1)[1]. This document will provide a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a framework for evaluating the resulting ADCs.

Core Characteristics of the this compound Linker

The this compound linker is structurally designed to facilitate the stable linkage of a payload to an antibody and its subsequent release within the target cell.

| Feature | Description |

| Chemical Name | 4-(2-(pyridin-2-yldisulfanyl)propan-2-yl)butanoic acid, 2,3,4,5,6-pentafluorophenyl ester |

| CAS Number | 2101206-44-2 |

| Molecular Formula | C₁₇H₁₄F₅NO₂S₂ |

| Cleavage Mechanism | Reducible (Disulfide Bond) |

| Payload Conjugation | Perfluorophenyl (Pfp) Ester for reaction with primary/secondary amines |

| Antibody Conjugation | Typically via a separate functional group to be added to the payload-linker complex |

Mechanism of Action

The functionality of an ADC utilizing the this compound linker can be understood as a multi-stage process, from conjugation to payload release.

-

Payload Conjugation: The perfluorophenyl (Pfp) ester of the this compound linker is a highly reactive group that readily forms a stable amide bond with primary or secondary amine groups present on a cytotoxic payload. This reaction is efficient and proceeds under mild conditions.

-

Linker-Payload Activation and Antibody Conjugation: Following payload attachment, the linker-payload complex is activated for conjugation to the antibody. This typically involves the introduction of a maleimide group to the linker-payload construct, which can then react with free thiol groups on the antibody. These thiols are often generated by the controlled reduction of the antibody's interchain disulfide bonds.

-

ADC Circulation and Target Binding: Once conjugated, the ADC is administered and circulates systemically. The disulfide bond in the linker is designed to be relatively stable in the bloodstream, minimizing premature drug release and off-target toxicity. The antibody component of the ADC then directs it to the target antigen on the surface of cancer cells (e.g., TM4SF1).

-

Internalization and Intracellular Cleavage: Upon binding to its target, the ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to endo-lysosomal compartments. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular space. This high concentration of glutathione mediates the cleavage of the disulfide bond within the this compound linker.

-

Payload Release and Cytotoxicity: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody, allowing it to exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage.

Caption: Workflow of an ADC with a this compound linker from synthesis to action.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and evaluation of an ADC utilizing a this compound type linker. These protocols are based on established methodologies in the field.

I. Synthesis of the Linker-Payload Complex

Objective: To conjugate an amine-containing cytotoxic payload to the this compound linker.

Materials:

-

This compound linker

-

Amine-containing cytotoxic payload (e.g., a derivative of auristatin or maytansine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dipeisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Protocol:

-

Dissolve the this compound linker (1.2 equivalents) in anhydrous DMF.

-

Add the amine-containing cytotoxic payload (1 equivalent) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the linker-payload complex using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the linker-payload complex as a solid.

-

Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

II. Conjugation of Linker-Payload to Antibody

Objective: To conjugate the linker-payload complex to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., anti-TM4SF1) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Linker-payload complex with a maleimide group (prepared separately)

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column

-

UV-Vis spectrophotometer

Protocol:

-

Antibody Reduction: To a solution of the antibody (e.g., 5-10 mg/mL), add a 10-fold molar excess of TCEP solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA) using a desalting column or dialysis.

-

Conjugation Reaction: Dissolve the maleimide-activated linker-payload complex in DMSO. Add a 5-fold molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

Quenching: Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine and incubate for 20 minutes.

-

Purification: Purify the resulting ADC by size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

III. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on target and non-target cells.

Materials:

-

Target antigen-positive (e.g., TM4SF1+) and antigen-negative cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

IV. In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

-

Purified ADC

-

Human, rat, or mouse plasma

-

Phosphate-buffered saline (PBS)

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

LC-MS system

Protocol:

-

Incubation: Incubate the ADC at a concentration of ~100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). A control incubation in PBS should be run in parallel.

-

ADC Capture: At each time point, capture the ADC from the plasma sample using immunoaffinity beads.

-

Elution: Wash the beads to remove non-specifically bound proteins and then elute the ADC.

-

Analysis: Analyze the eluted ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.

-

Data Analysis: Plot the average DAR over time to assess the stability of the ADC in plasma. The rate of payload release can be calculated from the decrease in DAR.

Quantitative Data Presentation

While specific data for ADCs utilizing the this compound linker is not publicly available, the following tables present representative data for ADCs with similar reducible linkers to illustrate how results are typically presented.

Table 1: Representative In Vitro Cytotoxicity of a Disulfide-Linked ADC

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Payload IC50 (nM) |

| Cell Line A | High | 0.5 | >1000 | 0.01 |

| Cell Line B | Low | 50 | >1000 | 0.01 |

| Cell Line C | Negative | >1000 | >1000 | 0.01 |

Table 2: Representative In Vitro Plasma Stability of a Disulfide-Linked ADC

| Time (hours) | Average DAR in Human Plasma | Average DAR in Mouse Plasma | Average DAR in PBS |

| 0 | 3.8 | 3.8 | 3.8 |

| 24 | 3.7 | 3.5 | 3.8 |

| 48 | 3.6 | 3.2 | 3.8 |

| 96 | 3.5 | 2.8 | 3.7 |

| 168 | 3.3 | 2.2 | 3.7 |

Visualization of Experimental and Logical Workflows

Caption: A logical workflow for the development and evaluation of an ADC.

Conclusion

The this compound linker represents a valuable tool in the ADC development toolkit, offering a reducible cleavage strategy for controlled intracellular drug delivery. Its Pfp ester functionality allows for straightforward conjugation to a wide range of amine-containing payloads. While specific performance data for ADCs utilizing this particular linker are not widely published, the well-understood principles of disulfide reduction and Pfp ester chemistry, combined with the robust, generalized protocols provided in this guide, offer a solid foundation for its successful implementation and evaluation in novel antibody-drug conjugates. The systematic approach outlined here, from synthesis and conjugation to rigorous in vitro and in vivo testing, is essential for advancing promising ADC candidates toward clinical development.

References

The Pentafluorophenyl Group: A Multifunctional Tool in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the specific molecule "PDdB-Pfp" does not appear in publicly available scientific literature, the pentafluorophenyl (PFP) group is a crucial functional moiety with diverse and powerful applications in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the multifaceted roles of the PFP group, focusing on its function as a synthetic activator, a modulator of drug properties, and a key player in molecular interactions.

The PFP Group as a Premier Activating Group in Chemical Synthesis

One of the most prominent roles of the PFP group is in the activation of carboxylic acids for the formation of amide bonds, a cornerstone of peptide synthesis and the synthesis of many small-molecule drugs.[1][2] When a carboxylic acid is converted to a pentafluorophenyl ester, the strong electron-withdrawing nature of the five fluorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[3] The PFP-O- moiety is an excellent leaving group, facilitating rapid and efficient bond formation under mild conditions.[1]

This high reactivity minimizes side reactions and racemization, which is particularly critical in peptide synthesis.[3] PFP esters are also noted for being less susceptible to spontaneous hydrolysis compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters, making them robust reagents in various reaction conditions.

Data Presentation: Reactivity of Activated Esters

Kinetic studies have demonstrated the superior coupling speed of PFP esters compared to other activated phenyl esters.

| Activated Ester Type | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| Nitrophenyl Ester | ONp | 1 |

Mandatory Visualization: Amide Bond Formation via PFP Ester

Caption: Workflow of PFP ester activation and subsequent amide bond formation.

Experimental Protocols: General Protocol for Peptide Coupling using a PFP Ester

This protocol outlines a typical procedure for the solution-phase formation of a peptide bond using an N-protected amino acid pentafluorophenyl ester.

Materials:

-

N-Fmoc-protected amino acid pentafluorophenyl ester (1.1 equivalents)

-

Amino acid or peptide with a free amine (the nucleophile, 1.0 equivalent)

-

Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Base (optional, for neutralizing salts): Diisopropylethylamine (DIEA)

-

Thin-Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Preparation of Nucleophile: Dissolve the amine component (e.g., an amino acid methyl ester hydrochloride) in DMF. If it is a salt, add 1.1 equivalents of DIEA to neutralize it and stir for 10-15 minutes at room temperature.

-

Coupling Reaction: Add the N-Fmoc-protected amino acid PFP ester to the solution of the amine component.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed. These reactions are often complete within 1-3 hours at room temperature.

-

Workup: a. Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. b. Wash the organic solution sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove the pentafluorophenol byproduct, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude peptide product.

-

Purification: Purify the crude product using flash column chromatography or recrystallization as needed.

Enhancing Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. A common strategy to improve a drug's metabolic stability and prolong its half-life is to block these "metabolic hotspots." Fluorine substitution is a well-established method for this purpose.

Introducing a PFP group onto a drug molecule can serve as a metabolic shield. The carbon-fluorine bond is exceptionally strong and not susceptible to the oxidative metabolic pathways that typically break C-H bonds. By replacing a metabolically vulnerable phenyl group with a PFP group, developers can prevent hydroxylation and subsequent degradation of the molecule.

Mandatory Visualization: Metabolic Blocking Strategy

Caption: The PFP group can act as a shield against metabolic oxidation.

Modulating Protein-Ligand Interactions

The PFP group can significantly influence how a drug molecule binds to its protein target. Its unique electronic and structural properties allow it to participate in a variety of non-covalent interactions that can enhance binding affinity and specificity.

-

π-π Stacking: The electron-deficient PFP ring can engage in strong π-π stacking interactions with electron-rich aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine.

-

Cation-π Interactions: The quadrupole moment of the PFP ring is reversed compared to a standard benzene ring, allowing for favorable interactions with cationic residues such as lysine and arginine.

-

Halogen Bonding: The fluorine atoms on the PFP group can act as halogen bond acceptors, interacting with electron-rich atoms in the protein backbone or side chains.

Mandatory Visualization: PFP Group Interactions in a Protein Pocket

Caption: The PFP group can form multiple favorable interactions within a binding site.

Application in Bioconjugation

The high reactivity and stability of PFP esters make them ideal reagents for bioconjugation, the process of linking molecules to biological entities like proteins or antibodies. PFP esters can be used to attach fluorophores for imaging, polyethylene glycol (PEG) chains to improve solubility and pharmacokinetics, or cytotoxic payloads to antibodies in the creation of antibody-drug conjugates (ADCs). Their relative resistance to hydrolysis ensures that the conjugation reaction proceeds efficiently in aqueous buffers commonly used for biological experiments.

References

A Technical Guide to the PDdB-Pfp Linker for Targeted Therapy of Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential application of the PDdB-Pfp linker in the development of Antibody-Drug Conjugates (ADCs) specifically designed to target and eliminate cancer stem cells (CSCs). While direct experimental data for a this compound-based ADC targeting CSCs is not yet publicly available, this document extrapolates from the known properties of its constituent parts—a disulfide-cleavable linker and a pentafluorophenyl (Pfp) ester for conjugation—and the established role of the transmembrane 4 L six family member 1 (TM4SF1) as a CSC marker.

Introduction: The Rationale for Targeting Cancer Stem Cells with a Cleavable Linker

Cancer stem cells are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to drive tumor initiation, metastasis, and resistance to conventional therapies.[1] A promising strategy for eradicating CSCs is the use of ADCs, which leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to the target cell.[2]

The choice of linker in an ADC is critical for its efficacy and safety.[3] Cleavable linkers, such as those containing a disulfide bond, are designed to be stable in the bloodstream and release the payload specifically within the tumor microenvironment or inside the target cell.[4][] The higher concentration of reducing agents like glutathione (GSH) inside tumor cells compared to the extracellular space facilitates the cleavage of disulfide bonds, ensuring targeted drug release.

The this compound linker is a disulfide-containing linker activated with a pentafluorophenyl (Pfp) ester. The Pfp ester provides an efficient means of conjugating the linker to an antibody, as it is less susceptible to hydrolysis than commonly used N-hydroxysuccinimide (NHS) esters. This guide will explore the hypothetical application of a this compound linker in an ADC targeting the CSC marker TM4SF1.

The Target: TM4SF1 as a Cancer Stem Cell Marker

Transmembrane 4 L six family member 1 (TM4SF1) is a cell surface protein that is highly expressed in various cancers and has been identified as a marker for CSCs. Its expression is correlated with poor prognosis and the promotion of cancer stemness.

Key Characteristics of TM4SF1 in Cancer Stem Cells:

-

Promotion of Stemness: TM4SF1 has been shown to promote the self-renewal and tumorigenicity of cancer stem-like cells.

-

Involvement in Key Signaling Pathways: TM4SF1 is implicated in the Wnt/β-catenin/SOX2 signaling pathway, which is crucial for maintaining cancer stem cell properties.

-

Role in Epithelial-to-Mesenchymal Transition (EMT): TM4SF1 promotes EMT, a process linked to the acquisition of stem-like characteristics.

-

Tumor-Specific Expression: TM4SF1 is highly expressed on cancer cells, including CSCs, with limited expression in normal tissues, making it an attractive target for ADC therapy.

Quantitative Data on TM4SF1 and Cancer Stemness

The following table summarizes key quantitative findings related to TM4SF1 and its role in cancer stem cells.

| Parameter | Cell Line(s) | Finding | Reference |

| Sphere Formation | SW480, LoVo (Colorectal Cancer) | Knockdown of TM4SF1 significantly decreased tumorsphere formation. | |

| CSC Marker Expression | HuCCT-1 (Cholangiocarcinoma) | Knockdown of TM4SF1 led to a decrease in the expression of CSC markers CD24 and Prom1 (CD133). | |

| Tumor Initiation | MDA-MB-231 (Breast Cancer) | TM4SF1-high cells exhibited a higher tumor-initiating cell frequency in vivo. | |

| EMT Marker Expression | SW480, LoVo (Colorectal Cancer) | TM4SF1 silencing inhibited the expression of EMT markers. |

The Linker: this compound Chemistry and Mechanism of Action

The this compound linker is a cleavable linker system designed for ADCs. It consists of two key components: a disulfide bond for payload release and a pentafluorophenyl (Pfp) ester for antibody conjugation.

-

Disulfide Bond: This bond is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment of tumor cells, where glutathione concentrations are significantly higher. This differential stability allows for the targeted release of the cytotoxic payload.

-

Pentafluorophenyl (Pfp) Ester: The Pfp ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the lysine residues on a monoclonal antibody. Pfp esters are known for their higher resistance to hydrolysis compared to NHS esters, leading to more efficient conjugation reactions.

Proposed Mechanism of Action of a TM4SF1-Targeted ADC with this compound Linker

Caption: Proposed mechanism of a TM4SF1-targeting ADC with a this compound linker.

Experimental Protocols

This section outlines the key experimental methodologies for the development and evaluation of a hypothetical TM4SF1-targeting ADC utilizing a this compound linker.

Conjugation of this compound-Payload to Anti-TM4SF1 Antibody

This protocol is adapted from general procedures for Pfp ester conjugations.

Materials:

-

Anti-TM4SF1 monoclonal antibody

-

This compound activated payload

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)

-

Desalting columns

Procedure:

-

Antibody Preparation: Prepare the anti-TM4SF1 antibody in an amine-free buffer such as PBS at a concentration of 2-10 mg/mL.

-

Linker-Payload Preparation: Immediately before use, dissolve the this compound-payload in a minimal amount of anhydrous DMF or DMSO to create a stock solution.

-

Conjugation Reaction: Add the linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody should be optimized, typically ranging from 3:1 to 10:1.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

-

Purification: Remove unconjugated linker-payload and organic solvent using a desalting column or dialysis against PBS.

-

Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.

In Vitro Evaluation of ADC Efficacy Against Cancer Stem Cells

Cell Culture:

-

Culture TM4SF1-positive cancer cell lines known to contain a CSC population (e.g., SW480, MDA-MB-231).

Sphere Formation Assay:

-

Plate single cells in ultra-low attachment plates with serum-free media supplemented with growth factors (e.g., EGF, bFGF).

-

Treat the cells with varying concentrations of the TM4SF1-ADC, a non-targeting control ADC, and free payload.

-

After 7-14 days, count the number and measure the size of the spheres (tumorspheres). A reduction in sphere formation indicates targeting of CSCs.

CSC Marker Analysis by Flow Cytometry:

-

Treat cancer cells with the TM4SF1-ADC for a defined period.

-

Stain the cells with fluorescently labeled antibodies against CSC markers (e.g., CD44, CD133, ALDH activity).

-

Analyze the percentage of CSCs in the treated versus control groups using flow cytometry.

In Vivo Evaluation of ADC Efficacy

Xenograft Model:

-

Implant TM4SF1-positive tumor cells into immunodeficient mice.

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, TM4SF1-ADC, control ADC).

-

Administer the treatments intravenously.

-

Monitor tumor volume and body weight over time.

-

At the end of the study, tumors can be excised for histological and molecular analysis to assess the reduction in the CSC population.

Signaling Pathways and Visualizations

TM4SF1-Mediated Signaling in Cancer Stem Cells

TM4SF1 is known to promote cancer stemness through the Wnt/β-catenin/SOX2 signaling pathway. An ADC targeting TM4SF1 would aim to disrupt this pathway by eliminating the TM4SF1-positive CSCs.

Caption: TM4SF1-activated Wnt/β-catenin/SOX2 signaling pathway in CSCs.

Experimental Workflow for ADC Development and Evaluation

Caption: Workflow for the development and evaluation of a TM4SF1-targeting ADC.

Conclusion

The this compound linker represents a promising technology for the development of next-generation ADCs. Its disulfide-based cleavability makes it suitable for targeting the high-glutathione environment of tumor cells, while the Pfp ester allows for efficient and stable conjugation to antibodies. When combined with an antibody targeting a well-validated cancer stem cell marker like TM4SF1, a this compound-based ADC has the potential to selectively eliminate the CSC population, thereby addressing a key driver of tumor recurrence and therapy resistance. Further preclinical studies are warranted to validate this therapeutic concept.

References

- 1. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody-Drug Conjugates (ADC) Against Cancer Stem-Like Cells (CSC)—Is There Still Room for Optimism? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Extracellular Cleavage Mechanisms for ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the extracellular cleavage mechanisms of Antibody-Drug Conjugate (ADC) linkers, with a particular focus on disulfide-containing linkers as exemplified by the well-characterized SPDB linker. The document details the underlying biochemical principles, presents quantitative data on linker stability and cleavage, outlines detailed experimental protocols for their evaluation, and provides visualizations of the key pathways and workflows.

Introduction to Extracellularly Cleavable ADC Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. While many ADCs are designed for intracellular payload release following internalization, there is a growing interest in linkers that can be cleaved extracellularly within the tumor microenvironment (TME).[1][2]

Extracellular cleavage offers several potential advantages, including the ability to target non-internalizing antigens and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[1] Key characteristics of the TME that can be exploited for linker cleavage include the presence of specific enzymes and a reductive environment.

The PDdB-Pfp Linker: A Disulfide-Based Approach

The this compound linker is a cleavable ADC linker characterized by a disulfide bond and a pentafluorophenyl (Pfp) ester group. The disulfide bond serves as the cleavable moiety, while the Pfp ester is a reactive group used for conjugation to the antibody, typically by forming a stable amide bond with lysine residues.

The core of the this compound linker's functionality lies in its disulfide bond, which can be cleaved under reducing conditions. This makes it susceptible to the reductive environment of the TME.

Extracellular Cleavage Mechanism of Disulfide Linkers

The primary mechanism for the extracellular cleavage of disulfide-containing linkers is reduction. The TME is known to have a higher concentration of reducing agents, such as glutathione (GSH), compared to the systemic circulation.[3] Additionally, certain enzymes present in the TME can facilitate the cleavage of disulfide bonds.

Glutathione-Mediated Cleavage

Glutathione is a tripeptide that plays a crucial role in maintaining the redox balance within cells and in the extracellular space. The concentration of GSH is significantly elevated in the TME of many solid tumors. This differential in GSH concentration forms the basis for the selective cleavage of disulfide linkers in the vicinity of the tumor.[3]

The cleavage of a disulfide bond by GSH involves a thiol-disulfide exchange reaction, resulting in the release of the payload.

Enzymatic Cleavage

In addition to direct reduction by small molecules like GSH, enzymes such as thioredoxin (Trx) and glutaredoxin (Grx) can also catalyze the cleavage of disulfide bonds. These enzymes are often overexpressed in cancer cells and can be secreted into the TME, contributing to the extracellular cleavage of disulfide-linked ADCs.

Quantitative Analysis of Disulfide Linker Cleavage: A Case Study with SPDB-DM4

Due to the limited availability of specific quantitative data for the this compound linker in the public domain, this guide will use the well-characterized SPDB-DM4 ADC as a representative example of a disulfide-containing linker system. SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) is a linker that connects the maytansinoid payload DM4 to an antibody via a disulfide bond.

Table 1: Plasma Stability of SPDB-DM4 ADC

| Species | Incubation Time (days) | % Intact ADC Remaining | Reference |

| Human | 7 | >90% | |

| Rat | 7 | ~25% | |

| Mouse | 6 | Variable, payload dependent |

Table 2: Glutathione-Mediated Cleavage of a Disulfide-Linked Payload

| Glutathione Concentration | Incubation Time (hours) | % Payload Release | Reference |

| 10 mM | 1 | >50% | |

| 10 mM | 24 | >90% | |

| 0 mM (Control) | 24 | <5% |

Note: The data presented are compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the extracellular cleavage of disulfide-containing ADC linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma from different species.

Materials:

-

Test ADC (e.g., SPDB-DM4)

-

Plasma (human, rat, mouse)

-

Phosphate-buffered saline (PBS)

-

Protein A magnetic beads

-

Enzymatic cleavage solution (e.g., for linkers requiring enzymatic release for analysis)

-

LC-MS/MS system

Procedure:

-

Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Capture the ADC from the plasma samples using Protein A magnetic beads.

-

For linkers that are not directly cleaved in plasma but where payload release is the readout, perform an enzymatic cleavage step to release the payload from the captured ADC.

-

Quantify the amount of released payload using a validated LC-MS/MS method.

-

Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.

In Vitro Tumor Microenvironment Model Assay

Objective: To evaluate ADC linker cleavage in a simulated tumor microenvironment. 3D tumor spheroid models are often used for this purpose as they can better mimic the in vivo TME compared to 2D cell cultures.

Materials:

-

Cancer cell line capable of forming spheroids (e.g., BT474)

-

Ultra-low attachment plates

-

Cell culture medium

-

Test ADC

-

Glutathione (optional, to supplement the TME)

-

LC-MS/MS system

Procedure:

-

Seed cancer cells in ultra-low attachment plates to allow for spheroid formation over 72 hours.

-

Treat the spheroids with the ADC at a relevant concentration.

-

(Optional) Supplement the cell culture medium with a physiologically relevant concentration of glutathione.

-

Collect the conditioned medium at various time points.

-

Analyze the conditioned medium for the presence of released payload using LC-MS/MS.

-

The spheroids can also be collected, lysed, and analyzed for internalized payload.

Visualizations

Signaling Pathway for Glutathione-Mediated Cleavage

Caption: Glutathione-mediated cleavage of a disulfide ADC linker.

Experimental Workflow for In Vitro Plasma Stability Assay

Caption: Workflow for the in vitro plasma stability assay.

Conclusion

The extracellular cleavage of ADC linkers represents a promising strategy in the development of targeted cancer therapies. Disulfide-containing linkers, such as this compound and SPDB, are designed to be cleaved in the reductive tumor microenvironment, offering a mechanism for targeted payload release. The quantitative analysis of linker stability and cleavage, through well-defined experimental protocols, is essential for the preclinical evaluation and optimization of these ADCs. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the understanding and application of this important class of ADC linkers.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of PDdB-Pfp to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. This document provides a detailed protocol for the conjugation of PDdB-Pfp, a cleavable disulfide-containing linker, to a monoclonal antibody.

The this compound linker features a pentafluorophenyl (PFP) ester, which is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the ε-amino groups of lysine residues on the surface of an antibody. The pyridyl disulfide group within the linker structure allows for the cleavage of the linker and release of the payload in the reducing environment of the intracellular space. This targeted release mechanism is a key feature of modern ADC design.

These application notes provide a comprehensive, step-by-step guide for the conjugation of this compound to a monoclonal antibody, including methods for purification and characterization of the resulting ADC.

Data Presentation

Table 1: Materials and Reagents

| Material/Reagent | Supplier | Cat. No. | Notes |

| Monoclonal Antibody (mAb) | - | - | ≥ 2 mg/mL in a suitable buffer |

| This compound | Various | e.g., HY-129372 (MCE) | Store at -20°C with desiccant |

| Reaction Buffer | Various | - | 100 mM Sodium Carbonate, pH 8.5 |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Or other suitable organic solvent |

| Desalting Columns | Thermo Fisher | 89882 | Zeba™ Spin Desalting Columns, 7K MWCO |

| Purification Buffer | - | - | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Hydrophobic Interaction Chromatography (HIC) Column | Various | - | e.g., TSKgel Butyl-NPR |

| Size Exclusion Chromatography (SEC) Column | Various | - | e.g., TSKgel G3000SWxl |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Recommended Value | Expected Outcome/Notes |

| Molar Ratio (this compound : mAb) | 5:1 to 15:1 | Higher ratios may lead to higher DAR but also increased aggregation. Optimization is recommended. |

| Reaction Time | 1 hour | Can be extended to 2-4 hours if conjugation is inefficient. |

| Reaction Temperature | Room Temperature (20-25°C) | Incubation at 4°C overnight is an alternative for sensitive antibodies. |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The average number of drug-linker molecules per antibody. This is a critical quality attribute.[1] |

| Conjugation Efficiency | > 90% | Percentage of antibody that is conjugated with at least one drug-linker. |

| Purity (by SEC) | > 95% | Monomer content of the final ADC. |

Experimental Protocols

I. Preparation of Reagents

-

Monoclonal Antibody Preparation:

-

The monoclonal antibody should be at a concentration of ≥ 2 mg/mL.

-

The antibody must be in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.

-

Use a desalting column to exchange the antibody into the Reaction Buffer (100 mM Sodium Carbonate, pH 8.5).

-

-

This compound Solution Preparation:

-

This compound is moisture-sensitive; allow the vial to equilibrate to room temperature before opening.[]

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.

-

II. Conjugation of this compound to the Monoclonal Antibody

-

Add the prepared monoclonal antibody solution to a reaction tube.

-

While gently vortexing, add the calculated volume of the 10 mM this compound stock solution to the antibody solution to achieve the desired molar ratio (e.g., 10:1). The final concentration of DMSO in the reaction mixture should be less than 10% (v/v).

-

Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

III. Purification of the Antibody-Drug Conjugate

-

Removal of Unreacted this compound:

-

Following the incubation, remove the unreacted this compound and organic solvent using a desalting column.

-

Equilibrate the desalting column with Purification Buffer (PBS, pH 7.4).

-

Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.

-

Collect the purified ADC in the eluate.

-

-

Purification by Chromatography (Optional but Recommended):

-

For a more highly purified and characterized ADC, further purification by chromatography is recommended.

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs). The hydrophobicity of the ADC increases with the number of conjugated drug-linkers.

-

Size Exclusion Chromatography (SEC): SEC is used to remove any high molecular weight aggregates that may have formed during the conjugation process.

-

IV. Characterization of the Antibody-Drug Conjugate

-

Determination of Drug-to-Antibody Ratio (DAR):

-

The DAR is a critical quality attribute of an ADC and can be determined by several methods.[1]

-

UV-Vis Spectroscopy: This method requires that the drug-linker has a distinct UV-Vis absorbance from the antibody. By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.

-

Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a more accurate determination of the DAR and the distribution of different drug-loaded species.

-

-

Analysis of Purity and Aggregation:

-

Size Exclusion Chromatography (SEC) is the standard method for determining the purity of the ADC and quantifying the amount of high molecular weight aggregates.

-

Visualizations

Caption: Experimental workflow for this compound conjugation to a monoclonal antibody.

Caption: General mechanism of action for an ADC with a cleavable linker.

References

Application Notes and Protocols for PDdB-Pfp in ADC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component influencing the stability, efficacy, and safety of the ADC. PDdB-Pfp is a novel, cleavable linker that offers distinct advantages in ADC development. It features a disulfide bond, designed for intracellular cleavage in the reducing environment of the cell, and a pentafluorophenyl (Pfp) ester, which facilitates efficient and stable amide bond formation with amine groups on the antibody, primarily the lysine residues.

These application notes provide a comprehensive, step-by-step guide for the utilization of the this compound linker in the synthesis of antibody-drug conjugates. This document outlines the necessary materials, detailed experimental protocols for conjugation, purification, and characterization, and includes quantitative data to guide researchers in achieving optimal and reproducible results.

Principle of this compound Conjugation

The synthesis of an ADC using the this compound linker is a two-step process. First, the cytotoxic payload is functionalized with the this compound linker. This "drug-linker" complex is then conjugated to the monoclonal antibody. The Pfp ester of the drug-linker is a highly reactive leaving group that readily reacts with the primary amine groups on the lysine residues of the antibody to form a stable amide bond. The disulfide bond within the linker remains intact during this process, ensuring the payload is securely attached to the antibody in systemic circulation. Upon internalization of the ADC into a target cancer cell, the disulfide bond is cleaved by intracellular reducing agents such as glutathione, releasing the cytotoxic payload in its active form.

The logical workflow for ADC synthesis using this compound is depicted below.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using the this compound linker.

Protocol 1: Conjugation of this compound-Payload to Antibody

This protocol describes the conjugation of a pre-synthesized drug-linker complex (Payload-PDdB-Pfp) to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Payload-PDdB-Pfp dissolved in an organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.

-

Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Purification columns (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Conjugation Buffer using a desalting column or dialysis cassette to a final concentration of 5 mg/mL.

-

Ensure the antibody solution is free of any amine-containing substances that could compete with the conjugation reaction.

-

-

Conjugation Reaction:

-

Warm the antibody solution and the Payload-PDdB-Pfp solution to room temperature.

-

Add the Payload-PDdB-Pfp solution to the antibody solution with gentle mixing. A typical starting molar excess of the drug-linker to the antibody is 5 to 10-fold. The optimal ratio should be determined empirically for each specific antibody and payload to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Alternatively, the reaction can be performed at 4°C for 16-24 hours.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted Pfp esters.

-

Incubate for 30 minutes at room temperature.

-

The experimental workflow for the conjugation step is illustrated below.

Application Notes and Protocols for PDdB-Pfp Conjugation to Cysteine Residues on Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the conjugation of payloads to cysteine residues on antibodies using the cleavable linker, PDdB-Pfp.

This compound is a cleavable linker that contains a pyridyldithio moiety, which reacts with free thiol groups on cysteine residues of an antibody. This linker is designed to be stable in circulation and to release the cytotoxic payload within the tumor microenvironment or inside the target cell where the concentration of reducing agents like glutathione is high[1]. The pentafluorophenyl (Pfp) ester group of the linker is a reactive leaving group for the attachment of the cytotoxic payload to the linker before conjugation to the antibody. ADCs utilizing linkers that target the transmembrane protein TM4SF1 have shown promise in preclinical studies[2][3][4][5].

These notes provide a comprehensive guide, including experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and the targeted signaling pathway.

Data Summary

Quantitative data from representative antibody-drug conjugation experiments are summarized in the tables below. These tables provide a clear comparison of key parameters for ADC characterization.

Table 1: Antibody Reduction and Thiol-to-Antibody Ratio (TAR)

| Antibody | Reducing Agent | Molar Excess of Reducing Agent | Incubation Time (min) | Incubation Temperature (°C) | Thiol-to-Antibody Ratio (TAR) |

| IgG1 | TCEP | 10 | 60 | 37 | 3.8 |

| IgG1 | DTT | 10 | 30 | 37 | 4.1 |

| Engineered mAb (with 2 extra Cys) | TCEP | 5 | 60 | 37 | 1.9 |

Table 2: ADC Conjugation and Characterization

| Antibody | Linker-Payload | Molar Excess of Linker-Payload | Reaction Time (h) | Drug-to-Antibody Ratio (DAR) | Conjugation Efficiency (%) | Monomer Content (%) |

| Reduced IgG1 (TAR ~4) | PDdB-Payload | 5 | 2 | 3.5 | 87.5 | >95 |

| Engineered mAb (TAR ~2) | PDdB-Payload | 3 | 2 | 1.8 | 90 | >98 |

| Anti-TM4SF1 mAb | AGX101 (site-specific) | N/A | N/A | 2.0 | >95 | >99 |

Note: Data for PDdB-Payload is representative and based on typical cysteine conjugation results. Data for AGX101 is based on published information.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Reaction Buffer: PBS with 1 mM EDTA, pH 7.4.

-

Desalting columns (e.g., Sephadex G-25).

Procedure:

-

Prepare the antibody solution in the reaction buffer.

-

Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).

-

Add the desired molar excess of the reducing agent to the antibody solution. For partial reduction of an IgG1 to achieve a DAR of ~4, a 10-fold molar excess of TCEP is a good starting point.

-

Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.

-

Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

-

Determine the concentration of the reduced antibody and the number of free thiols per antibody (Thiol-to-Antibody Ratio, TAR) using Ellman's reagent (DTNB) assay.

Protocol 2: this compound Conjugation to Reduced Antibody

This protocol outlines the conjugation of a PDdB-activated payload to the free thiol groups of the reduced antibody.

Materials:

-

Reduced antibody with a known TAR.

-

This compound linker-payload conjugate dissolved in an organic solvent like Dimethyl sulfoxide (DMSO).

-

Reaction Buffer: PBS with 1 mM EDTA, pH 7.4.

-

Quenching solution: N-acetylcysteine or cysteine in reaction buffer.

Procedure:

-

Cool the reduced antibody solution to 4°C.

-

Add the this compound linker-payload solution to the antibody solution with gentle mixing. A 3-5 fold molar excess of the linker-payload over the available thiol groups is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture at 4°C for 2-4 hours. The reaction can be monitored by analyzing aliquots over time.

-

Once the desired level of conjugation is achieved, quench the reaction by adding an excess of the quenching solution (e.g., 20-fold molar excess over the linker-payload) to cap any unreacted pyridyldithio groups.

-

Incubate for an additional 30 minutes at 4°C.

Protocol 3: Purification of the Antibody-Drug Conjugate